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Compound of Interest

Cyclohexene, 6-(2-
Compound Name:
butenylidene)-1,5,5-trimethyl-

CAS No.: 55497-53-5

Cat. No.: B13807656

Get Quote

\ J

Target Analyte: 6-(2-butenylidene)-1,5,5-trimethyl-1-cyclohexene (Megastigma-4,6,8-triene)
Methodology: HS-SPME-GC-MS (SIM Mode) Application Area: Drug Discovery (Bioactive
Terpenes), Flavor Chemistry (Tobacco/Tea/Wine), and Metabolomics.

Introduction & Chemical Context

The molecule 6-(2-butenylidene)-1,5,5-trimethyl-1-cyclohexene belongs to the Megastigmane
family of C13-norisoprenoids. These compounds are degradation products of carotenoids and
are critical biomarkers in plant metabolomics and flavor chemistry.

« Significance:

o Pharmaceutical: Megastigmanes exhibit anti-inflammatory and cytotoxic activity, making
them targets for drug development (e.g., from Flaveria trinervia or Osmanthus).

o Flavor/Fragrance: Known as "Tabanone" precursors, they impart tobacco, spicy, and
honey-like notes.
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e Analytical Challenge: The molecule exists as multiple geometric isomers (E/Z configurations
at the C4, C6, and C8 positions). Successful analysis requires a method capable of
chromatographically resolving these isomers to prevent co-elution and inaccurate
guantification.

Method Development Strategy

Chromatographic Separation (Column Selection)
e Primary Choice:5% Phenyl-Arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS).

o Rationale: This non-polar phase provides the thermal stability required for the elution of
C13 terpenes (boiling points ~250°C) and utilizes "pi-pi" interactions to separate geometric
isomers (E vs. Z) which often co-elute on 100% PDMS columns.

 Alternative:Polyethylene Glycol (WAX) (e.g., DB-WAX).

o Use Case: Required only if the sample matrix contains high levels of non-polar alkanes
that interfere with the target analyte.

Mass Spectrometry (lonization & Detection)

e Source: Electron Impact (El) at 70 eV.

e Acquisition Mode:Selected lon Monitoring (SIM) is mandatory for trace analysis (<100 ppb)
in complex matrices.

o Target lons (Megastigma-4,6,8-triene - C13H20, MW 176):
o Quantifier (Target):m/z 161 (Loss of Methyl [M-15]+).
o Qualifiers:m/z 119 (Ring fragmentation), m/z 105, m/z 176 (Molecular lon).

o Note: If analyzing the ketone form (Megastigmatrienone, C13H180), monitor m/z 190
(M+), 147, and 133.

Experimental Protocol
Sample Preparation: Headspace SPME
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Solid Phase Microextraction (SPME) is superior to liquid extraction for this volatile, hydrophobic
target, eliminating solvent peaks and increasing sensitivity.

o Fiber Selection:DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30
pm.

o Why: The triple-phase fiber covers the wide polarity range of norisoprenoids and their
precursors.

e Extraction Conditions:

o

Sample: 5 mL liquid sample (or 1g solid + 5mL water) in a 20 mL headspace vial.

[¢]

Salt Addition: Add 1.5 g NaCl (30% wi/v) to induce the "salting-out" effect, driving
hydrophobic terpenes into the headspace.

[¢]

Incubation: 15 min at 60°C (Agitation: 500 rpm).

[¢]

Extraction: 40 min headspace exposure at 60°C.

GC-MS Instrument Parameters
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Parameter Setting Rationale
) ) Maximizes sensitivity for trace

Inlet Splitless (1 min purge)

analytes.

Ensures rapid volatilization
Inlet Temp 250°C ) )

without thermal degradation.

. _ , Constant flow for stable

Carrier Gas Helium @ 1.0 mL/min

retention times (RT).

Oven Program

Initial: 50°C (Hold 2 min)

Traps volatiles at column head.

Ramp 1: 5°C/min to 180°C

Slow ramp crucial for resolving

E/Z isomers.

Ramp 2: 20°C/min to 280°C

Bakes out heavy matrix

components.

Final: 280°C (Hold 5 min)

Transfer Line

280°C

Prevents condensation of high-

boiling matrix residues.

Workflow Visualization
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Caption: Optimized analytical workflow for Megastigmane profiling using HS-SPME-GC-MS.

Validation & Quality Control

To ensure the method is "self-validating” (Trustworthiness), the following criteria must be met:

¢ Isomer Resolution Test:
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o The method must resolve at least three isomer peaks (Megastigma-4,6(E),8(E)-triene,
etc.) with a resolution factor (

)>1.2.
e Linearity & Sensitivity:
o Range: 0.5 - 1000 pg/L.
o LOD: < 0.1 pg/L (using SIM mode).
o Internal Standard: Use 2-Octanol or d3-lonone to correct for fiber efficiency variations.
e System Suitability:

o Inject a standard mix (C8-C20 alkanes) to calculate Retention Indices (RI). The RI for
Megastigma-4,6,8-triene on DB-5MS should be approximately 1350-1450 (verify with
authentic standard).

Fragmentation Pathway (Decision Tree)

Precursor lon
[M]+ m/z 176

Loss of Methyl
(Base Peak)

Ring Cleavage

[M - C4H9]+
m/z 119

Rearrangement

Tropylium-like
m/z 91
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Caption: Primary EI fragmentation pathway for Megastigma-4,6,8-triene used for SIM
quantification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b13807656/docs?utm_src=pdf-body-img#application-note-high-resolution-gc-ms-profiling-of-megastigmane-derivatives
https://www.benchchem.com/product/b13807656/docs#application-note-high-resolution-gc-ms-profiling-of-megastigmane-derivatives
https://www.benchchem.com/product/b13807656/docs#application-note-high-resolution-gc-ms-profiling-of-megastigmane-derivatives
https://www.benchchem.com/product/b13807656/docs#application-note-high-resolution-gc-ms-profiling-of-megastigmane-derivatives
https://www.benchchem.com/product/b13807656/docs#application-note-high-resolution-gc-ms-profiling-of-megastigmane-derivatives
https://www.benchchem.com/product/b13807656?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13807656?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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